molecular formula C12H15N B14470394 (1E)-N-Benzyl-2-methylbut-2-en-1-imine CAS No. 65755-38-6

(1E)-N-Benzyl-2-methylbut-2-en-1-imine

Cat. No.: B14470394
CAS No.: 65755-38-6
M. Wt: 173.25 g/mol
InChI Key: HCHTZDKUUGZROI-UHFFFAOYSA-N
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Description

(1E)-N-Benzyl-2-methylbut-2-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a benzyl group attached to the nitrogen atom and a methyl group on the but-2-en-1-imine backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Benzyl-2-methylbut-2-en-1-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. One common method is the reaction of benzylamine with 2-methylbut-2-enal under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Benzyl-2-methylbut-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or other anions can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.

    Reduction: Benzylamine or other reduced forms.

    Substitution: Various substituted imines or amines depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Benzyl-2-methylbut-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (1E)-N-Benzyl-2-methylbut-2-en-1-imine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The imine group can participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Benzylidene-2-methylbut-2-en-1-amine: Similar structure but different functional groups.

    (1E)-N-Benzyl-2-methylprop-2-en-1-imine: Variation in the carbon chain length.

    (1E)-N-Benzyl-2-methylbut-2-en-1-amine: Different functional group on the nitrogen atom.

Uniqueness

(1E)-N-Benzyl-2-methylbut-2-en-1-imine is unique due to its specific structural configuration and the presence of both benzyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

65755-38-6

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-benzyl-2-methylbut-2-en-1-imine

InChI

InChI=1S/C12H15N/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3

InChI Key

HCHTZDKUUGZROI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=NCC1=CC=CC=C1

Origin of Product

United States

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